2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-4-5-13(8-11(10)2)21-15-14(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUQUMWTBVLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM. It has a higher binding affinity for RIPK1 compared to other necroptosis regulatory kinases.
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells. It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, chemical properties, and notable biological activities based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 395.5 g/mol. The compound's structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various precursors under controlled conditions. For instance, a method described in recent literature includes the use of 3′-amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid and other reagents to yield the desired product with high purity (around 95%) .
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For example, derivatives have shown inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against various cancer cell lines have been reported in the submicromolar range .
The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth and metastasis. For instance, compounds targeting the PDGFRA and KIT receptors have demonstrated efficacy in inhibiting tumor proliferation associated with gastrointestinal stromal tumors . The structural features of the pyrazolo[3,4-d]pyridazine scaffold are believed to facilitate binding to these targets.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have shown antimicrobial activity against a range of pathogens. Studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy. For example, derivatives tested against Gram-positive and Gram-negative bacteria displayed varying degrees of inhibition .
Case Studies
Scientific Research Applications
Pharmacological Applications
-
Thrombopoietin Receptor Agonism :
- This compound is noted for its role as an agonist of the thrombopoietin receptor, which is crucial in enhancing platelet production. This property makes it a potential therapeutic agent for conditions such as thrombocytopenia, where patients have low platelet counts. The compound's ability to improve bioavailability and solubility over similar compounds enhances its therapeutic potential .
-
Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This suggests that 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile could be explored for developing new antimicrobial agents .
Research Applications
- Synthetic Chemistry :
- Molecular Docking Studies :
Case Study 1: Thrombocytopenia Treatment
A study highlighted the efficacy of a related compound in treating thrombocytopenia by enhancing platelet production through the activation of the thrombopoietin receptor. The findings suggest that modifications to the pyrazolo[3,4-d]pyridazine scaffold can lead to improved pharmacological profiles .
Case Study 2: Antimicrobial Efficacy
In a series of experiments evaluating the antimicrobial properties of various derivatives, compounds based on the pyrazolo[3,4-d]pyridazine structure demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The results were quantified using standard disc diffusion methods, indicating that these compounds could serve as a basis for new antibiotic therapies .
Chemical Reactions Analysis
Hydrolysis of the Acetonitrile Moiety
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids. This reactivity is consistent with nitrile chemistry observed in related pyrazolo-pyridazine derivatives .
Reduction Reactions
The nitrile group can be reduced to a primary amine using strong reducing agents.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)ethylamine | ~82% |
| H₂, Raney Ni | Ethanol, 60°C, 3 atm | Same as above | ~70% |
Formation of Amidoximes
Reaction with hydroxylamine hydrochloride converts the nitrile to an amidoxime, a precursor for further functionalization .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl, NaHCO₃ | Ethanol, 80°C | 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamidoxime | ~90% |
Nucleophilic Addition to the Nitrile Group
The nitrile participates in nucleophilic additions, such as Grignard reactions, to form ketones after hydrolysis.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr | Dry ether, 0°C | 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propan-2-one | ~65% |
Cyclization Reactions
While direct cyclization of the acetonitrile group is not reported, related pyrazolo-pyridazine derivatives undergo annulation reactions under catalytic conditions (e.g., N-heterocyclic carbene catalysis) .
Key Structural and Mechanistic Insights
-
Nitrile Reactivity : The acetonitrile group serves as a versatile handle for functional group interconversion, enabling access to amines, amides, and amidoximes .
-
Ring Stability : The pyrazolo[3,4-d]pyridazine core remains intact under most reaction conditions due to its aromatic stabilization and electron-withdrawing substituents .
-
Steric Effects : The 3,4-dimethylphenyl substituent may hinder reactivity at the pyridazine N-1 position, directing transformations to the acetonitrile side chain.
Comparative Reactivity with Analogs
| Compound | Key Reaction | Relative Reactivity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Suzuki cross-coupling | Higher (due to C–Br bond) | |
| Pyrazolo[3,4-d]pyrimidines | CDK2 inhibition | Moderate |
Q & A
Basic Question: What are the critical steps and conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Core formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to construct the pyrazolo[3,4-d]pyridazin core .
Substituent introduction : Friedel-Crafts acylation with 3,4-dimethylphenyl chloride and AlCl₃ to attach the aryl group .
Acetonitrile linkage : Nucleophilic substitution or coupling reactions (e.g., using acetonitrile derivatives) under polar aprotic solvents like DMF to enhance reactivity .
Key conditions :
- Temperature control (0–5°C for cyclization, 80–100°C for substitution) .
- Catalysts (AlCl₃ for Friedel-Crafts, piperidine for condensation) .
- Purification via HPLC or recrystallization to achieve >95% purity .
Advanced Question: How can computational methods optimize reaction pathways for this compound?
Answer:
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
Predict intermediates : Identify low-energy transition states for cyclization steps .
Solvent effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS models .
Catalyst screening : Virtual screening of catalysts (e.g., AlCl₃ vs. FeCl₃) to improve yield .
Example : ICReDD’s workflow combines computation, information science, and experimental validation to reduce trial-and-error cycles by 40% .
Basic Question: What analytical techniques validate the compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2.1–2.3 ppm) .
- HPLC : Quantifies purity (>98% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 349.142) .
Advanced Question: How to resolve contradictions in bioactivity data across structural analogs?
Answer:
Methodology :
SAR analysis : Compare substituent effects using a table:
| Substituent (R) | Biological Activity (IC₅₀, nM) | Source |
|---|---|---|
| 3,4-Dimethylphenyl | 12.5 (Kinase X) | |
| 4-Fluorophenyl | 8.7 (Kinase X) | |
| 2-Methylphenyl | Inactive |
Mechanistic studies : Use molecular docking to identify steric clashes (e.g., 2-methylphenyl’s bulkiness disrupts binding) .
Statistical design : Apply factorial experiments to isolate variables (e.g., substituent polarity vs. steric effects) .
Basic Question: What are common applications in medicinal chemistry?
Answer:
- Kinase inhibition : The pyridazin core targets ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
- Prodrug development : Acetonitrile group serves as a hydrolyzable prodrug linker for controlled release .
Advanced Question: How to design experiments for optimizing reaction yield?
Answer:
Use statistical design of experiments (DoE) :
Factors : Solvent polarity (DMF vs. THF), temperature (60–100°C), catalyst loading (5–15 mol%).
Response surface methodology : Predict optimal conditions (e.g., DMF at 80°C with 10 mol% catalyst increases yield by 22%) .
Validation : Replicate trials with a 95% confidence interval .
Advanced Question: What strategies mitigate byproduct formation during synthesis?
Answer:
Kinetic control : Lower reaction temperature (e.g., 0°C) to favor core cyclization over side reactions .
Protecting groups : Temporarily block reactive sites (e.g., acetonitrile’s nitrile group) during aryl substitution .
Quenching agents : Add NaHCO₃ to neutralize excess AlCl₃ post-Friedel-Crafts, reducing acid-catalyzed degradation .
Basic Question: What solvents are optimal for solubility studies?
Answer:
- Polar aprotic solvents : DMSO or DMF for in vitro assays (solubility >50 mg/mL) .
- Aqueous buffers : Use co-solvents (10% PEG-400) for cell-based studies .
Advanced Question: How to validate the compound’s mechanism of action?
Answer:
Enzyme kinetics : Measure Kₘ and Vₘₐₓ shifts in target kinases via Lineweaver-Burk plots .
Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG ≈ -9.2 kcal/mol) .
CRISPR knockouts : Confirm target specificity using kinase-deficient cell lines .
Advanced Question: How to integrate machine learning for derivative design?
Answer:
Dataset curation : Compile structural (SMILES) and bioactivity data from analogs .
Model training : Use graph neural networks (GNNs) to predict IC₅₀ values with R² >0.85 .
Synthesis prioritization : Rank derivatives by synthetic accessibility (SAscore <4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
